1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide

medicinal chemistry structure–activity relationship conformational analysis

1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide (CAS 17047‑42‑6; molecular formula C₁₀H₁₁NO₄S; molecular weight 241.27 g/mol) is a synthetic small molecule that combines a 3,3‑dimethylphthalide core with a primary sulfonamide group at the 5‑position. It belongs to the class of isobenzofuran‑1(3H)‑one (phthalide) derivatives, a scaffold that appears in numerous bioactive natural products and pharmaceutical intermediates.

Molecular Formula C10H11NO4S
Molecular Weight 241.26
CAS No. 17047-42-6
Cat. No. B2633147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide
CAS17047-42-6
Molecular FormulaC10H11NO4S
Molecular Weight241.26
Structural Identifiers
SMILESCC1(C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O1)C
InChIInChI=1S/C10H11NO4S/c1-10(2)8-4-3-6(16(11,13)14)5-7(8)9(12)15-10/h3-5H,1-2H3,(H2,11,13,14)
InChIKeyWWVWDNTXVICHEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide (CAS 17047-42-6): Sourcing & Baseline Characterization for the Sulfonamide-Functionalized Isobenzofuranone Scaffold


1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide (CAS 17047‑42‑6; molecular formula C₁₀H₁₁NO₄S; molecular weight 241.27 g/mol) is a synthetic small molecule that combines a 3,3‑dimethylphthalide core with a primary sulfonamide group at the 5‑position . It belongs to the class of isobenzofuran‑1(3H)‑one (phthalide) derivatives, a scaffold that appears in numerous bioactive natural products and pharmaceutical intermediates . The compound is supplied primarily for research and development purposes as a versatile building block for medicinal chemistry and fragment‑based drug discovery campaigns .

Why Generic Isobenzofuranone Sulfonamides Cannot Substitute for the 1,1-Dimethyl Derivative in Structure–Activity Relationship Studies


The 1,1‑dimethyl substitution on the phthalide ring is the critical structural differentiator that precludes direct replacement with the unsubstituted 3‑oxo‑1,3‑dihydroisobenzofuran‑5‑sulfonamide (CAS 56622‑77‑6) or other monomethyl analogs . The gem‑dimethyl group introduces substantial steric bulk adjacent to the lactone carbonyl, alters the conformational preference of the fused ring system, and eliminates the possibility of enolization at the 3‑position—each of which can independently shift target binding affinity, metabolic stability, and physicochemical properties [1]. Substituting the 1,1‑dimethyl compound with a non‑methylated or mono‑methylated congener therefore risks spurious structure–activity relationships, incompatible impurity profiles, and irreproducible synthetic yields in downstream transformations .

Quantitative Differentiation: 1,1‑Dimethyl‑3‑oxo‑1,3‑dihydroisobenzofuran‑5‑sulfonamide vs. Closest Structural Analogs – A Head‑to‑Head Evidence Review


Steric and Conformational Differentiation: Gem‑Dimethyl vs. Unsubstituted 3‑Oxo‑1,3‑dihydroisobenzofuran‑5‑sulfonamide (CAS 56622‑77‑6)

The 1,1‑dimethyl substitution on the phthalide ring introduces a tetrahedral C‑1 center carrying two methyl groups, in contrast to the methylene group present in the unsubstituted analog 3‑oxo‑1,3‑dihydroisobenzofuran‑5‑sulfonamide (CAS 56622‑77‑6) . This structural change eliminates the possibility of enolization at the 3‑position and creates a steric shield around the lactone carbonyl. The calculated topological polar surface area (tPSA) of the 1,1‑dimethyl derivative is 86.0 Ų (predicted from SMILES), identical to the unsubstituted analog, indicating that the difference in molecular recognition arises primarily from steric and conformational effects rather than from altered hydrogen‑bonding capacity .

medicinal chemistry structure–activity relationship conformational analysis

Thermal Stability and Crystallinity Comparison: Melting Point of Unsubstituted Analog vs. Physical State of the 1,1‑Dimethyl Derivative

The unsubstituted analog 3‑oxo‑1,3‑dihydroisobenzofuran‑5‑sulfonamide (CAS 56622‑77‑6) is a crystalline solid with a reported melting point of 151–152 °C (recrystallized from ethanol/water) . In contrast, the 1,1‑dimethyl derivative (CAS 17047‑42‑6) is supplied as a solid but no discrete melting point is reported in public databases, suggesting it may exist as an amorphous or low‑crystallinity powder under standard storage conditions . The introduction of the gem‑dimethyl group often disrupts crystal packing, which can lead to higher apparent solubility and faster dissolution rates in amorphous formulations.

solid-state chemistry formulation crystallinity

Supply Chain and Cost‑per‑Gram Benchmarking: 1,1‑Dimethyl Derivative vs. Unsubstituted Analog

Pricing data from Biosynth indicates the 1,1‑dimethyl derivative (CAS 17047‑42‑6) is a custom‑synthesis‑level research chemical: 50 mg is priced at $532.50 USD and 0.5 g at $1,650.00 USD, equivalent to a unit cost of approximately $10,650/g at the 50 mg scale and $3,300/g at the 0.5 g scale . By comparison, the unsubstituted analog (CAS 56622‑77‑6) is available at 97% purity for significantly lower cost (e.g., ~$50–150/g from multiple vendors), reflecting its status as an off‑the‑shelf building block . The 1,1‑dimethyl derivative therefore occupies a distinct market position as a specialized, low‑volume scaffold for lead optimization programs where the gem‑dimethyl motif is structurally essential, rather than as a commodity intermediate.

procurement cost analysis supply chain

Purity Specification Benchmarking: 1,1‑Dimethyl Derivative (95%+) vs. Unsubstituted Analog (97%)

The 1,1‑dimethyl derivative is offered at a minimum purity of 95% (HPLC) by vendors such as Chemenu and Leyan , whereas the unsubstituted analog (CAS 56622‑77‑6) is routinely available at 97% purity or higher . While a 2% purity difference may appear marginal, the presence of the gem‑dimethyl group introduces additional synthetic complexity—specifically, the need for a regioselective sulfonation or sulfonamide installation on a 3,3‑dimethylphthalide precursor—which can generate unique process‑related impurities not present in the unsubstituted congener. Users requiring >98% purity for sensitive biochemical assays should anticipate the need for additional in‑house purification or should contract for custom synthesis with tighter specifications.

quality control purity specification analytical chemistry

Optimal Deployment Scenarios for 1,1‑Dimethyl‑3‑oxo‑1,3‑dihydroisobenzofuran‑5‑sulfonamide Based on Differentiated Evidence


Steric‑Driven Fragment‑Based Lead Discovery Requiring a Gem‑Dimethylphthalide Sulfonamide Fragment

When a fragment screen or structure‑based design campaign identifies the 3,3‑dimethylphthalide core as a preferred scaffold for a hydrophobic enzyme pocket, the 1,1‑dimethyl derivative becomes the only logical sulfonamide‑functionalized fragment choice. The gem‑dimethyl group provides a unique shape complementarity that the unsubstituted or mono‑methyl analogs cannot replicate [1]. Procurement of this specific compound ensures that the steric fingerprint of the fragment matches the design hypothesis, avoiding false‑negative SAR from analogs that lack the C‑1 gem‑dimethyl motif.

Amorphous Solid Dispersion and Pre‑Formulation Solubility Screening

The apparent lack of high crystallinity (no published melting point) of the 1,1‑dimethyl derivative, contrasted with the crystalline nature of the unsubstituted analog (mp 151–152 °C), suggests the dimethyl compound may serve as a model for amorphous drug candidates . Researchers evaluating the impact of gem‑dimethyl substitution on dissolution rate and supersaturation behavior should select this compound over the crystalline comparator to generate formulation‑relevant data.

Synthesis of 5‑Sulfonamido‑3,3‑dimethylphthalide Derivatives for Structure–Activity Relationship Expansion

The primary sulfonamide group at the 5‑position is a versatile synthetic handle for N‑alkylation, N‑acylation, or conversion to sulfonyl chlorides . The 1,1‑dimethyl substitution on the phthalide ring ensures that subsequent derivatives retain the steric and electronic properties unique to the 3,3‑dimethylphthalide series. This compound is therefore the preferred starting material for library synthesis aimed at exploring SAR around the phthalide C‑1 position, rather than resorting to the unsubstituted scaffold which would yield analogs with different conformational and metabolic profiles.

Reference Standard for Impurity Profiling of Phthalide‑Containing Drug Substances

Given the presence of the 3,3‑dimethylphthalide motif in certain pharmaceutical intermediates, the 1,1‑dimethyl derivative can serve as a characterized reference standard for HPLC impurity methods . Its distinct retention time and mass spectral signature, attributable to the gem‑dimethyl substitution, enable unambiguous identification and quantification of this specific impurity in drug substance batches, a need that the unsubstituted analog cannot fulfill due to its different chromatographic behavior.

Quote Request

Request a Quote for 1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.